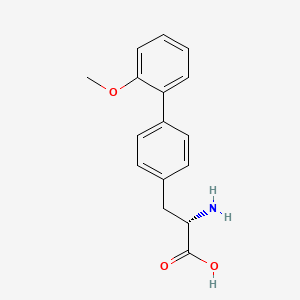
4-(2-Methoxyphenyl)-L-phenylalanine
Descripción general
Descripción
The compound “4-(2-Methoxyphenyl)-L-phenylalanine” is a derivative of the amino acid phenylalanine with a methoxyphenyl group attached at the 4-position. Phenylalanine is an essential amino acid, and methoxyphenyl is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenyl)-L-phenylalanine” would consist of the phenylalanine backbone with the additional methoxyphenyl group. This could potentially affect the properties of the molecule, including its polarity, solubility, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methoxyphenyl)-L-phenylalanine” would depend on its exact molecular structure. Factors such as the presence and position of the methoxyphenyl group could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Application in Metabolomics
Research has shown that metabolomics, which explores altered metabolite profiles in diseases, can identify unique metabolic signatures. For example, in rheumatoid arthritis patients, increased serum levels of various metabolites including 4-methoxyphenylacetic acid and L-phenylalanine were observed. These findings suggest that the metabolic disturbance in rheumatoid arthritis might be linked to inflammation, amino acid metabolism, oxidative stress, and phospholipid metabolism (Li et al., 2018).
Role in Phenylalanine Ammonia-Lyase Reaction
Studies have investigated the reaction of phenylalanine ammonia lyase (PAL), which catalyzes the conversion of α-amino acids to acrylic acids. Synthetic model compounds, including those with a methoxyphenyl moiety, were synthesized to mimic the action of the enzyme. These studies enhance our understanding of the enzyme's mechanism and its role in various biological processes (Rettig et al., 2000).
Photoreactive Analogues for Enzyme Elucidation
Photoreactive cinnamic acid analogues, such as 4-[3-(trifluoromethyl) diazirinyl] cinnamic acid derivatives, have been synthesized to study phenylalanine ammonia-lyase (PAL). These compounds, including 2-methoxy analogues, have inhibitory activity on PAL and have been used to specifically photolabel the enzyme. This approach aids in elucidating the regulation of phenylpropanoid biosynthesis (Hashimoto et al., 2000).
In Vitro Production Improvement
Efforts to improve the in vitro production of L-phenylalanine have identified key enzymes in the metabolic pathway. For example, increasing the concentrations of certain enzymes in the shikimate pathway resulted in a significant increase in phenylalanine yield. This research is vital for optimizing the production of phenylalanine for food and medicinal applications (Ding et al., 2016).
Pro-Prodrug Development
A pro-prodrug utilizing L-phenylalanine as a carrier for drugs like silybin and trans-ferulic acid has been developed. This approach utilizes the chemical reactivity of L-phenylalanine, characterized by its amino and carboxylic groups, for drug transport and release. This innovation has potential applications in treating intestinal pathologies and improving the therapeutic potential of certain drugs (Trombino et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2-methoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-15-5-3-2-4-13(15)12-8-6-11(7-9-12)10-14(17)16(18)19/h2-9,14H,10,17H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWKMVOQZRTSM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





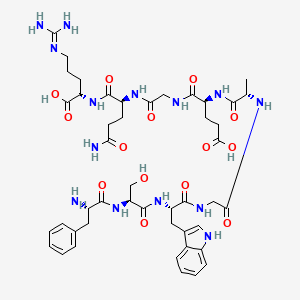



![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
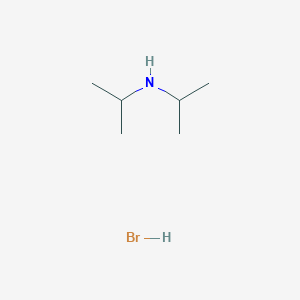
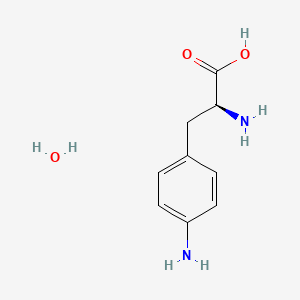
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)


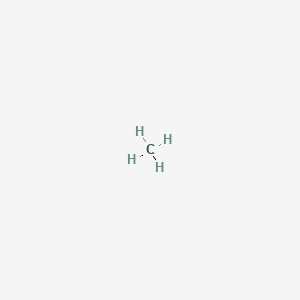
![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)